molecular formula C9H12N2O5S B016713 2-Thiouridine CAS No. 20235-78-3

2-Thiouridine

Cat. No. B016713
CAS RN: 20235-78-3
M. Wt: 260.27 g/mol
InChI Key: GJTBSTBJLVYKAU-XVFCMESISA-N
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Description

Synthesis Analysis

The synthesis of 2-thiouridine derivatives, such as 5-methylaminomethyl-2-thiouridine, involves starting from appropriate 2-thiouracil and ribose derivatives. A notable method includes the silyl Hilbert-Johnson nucleoside synthesis with silver perchlorate, where a tert-butoxycarbonyl aminoprotecting group in the 2-thiouracil moiety is removed due to the intermediate formation of trimethylsilyl perchlorate (Vorbrüggen & Krolikiewicz, 1980).

Molecular Structure Analysis

The molecular and crystal structure of 4-thiouridine hydrate, a related compound, illustrates the unique conformation of thiouridine derivatives. 4-Thiouridine adopts a syn conformation, the first of its kind for pyrimidine nucleosides, highlighting the significant structural implications of sulfur substitution (Saenger & Scheit, 1970).

Chemical Reactions and Properties

2-Thiouridine and its derivatives exhibit unique reactivity and chemical properties due to the sulfur atom's presence. For instance, S-geranylated 2-thiouridines and 2-selenouridines are synthesized through pathways involving 2-thiouridine, indicating the potential for diverse chemical transformations and the synthesis of novel compounds with varied biological activities (Bartos et al., 2014).

Physical Properties Analysis

The introduction of a sulfur atom at the 2' position of uridine significantly affects the nucleoside's physical properties. For example, the synthesis and study of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability have shown that 2-thiouridine substitutions can stabilize tRNA codon-anticodon interactions, illustrating the impact of such modifications on the stability and structure of RNA molecules (Kumar & Davis, 1997).

Chemical Properties Analysis

2-Thiouridine's chemical properties, such as its ability to form stable RNA duplexes with complementary RNAs, are crucial for its biological function. These properties are exploited in the synthesis of oligonucleotides incorporating modified nucleoside derivatives, offering insights into the role of 2-thiouridine in recognizing adenosine without forming mismatched base pairs with guanosine (Okamoto et al., 2003).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The presence of sulfur in cofactors has been appreciated for over a century, but the trafficking and delivery of sulfur to cofactors and nucleosides is still not fully understood . Mechanisms for the use of persulfide groups are illustrated with the relatively simple case of 4-thiourdine generation, and further possibilities are illuminated by the 2-thiouridine and cofactor biosynthetic systems .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,17)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTBSTBJLVYKAU-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174087
Record name 2-Thiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiouridine

CAS RN

20235-78-3
Record name 2-Thiouridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020235783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,350
Citations
A Noma, Y Sakaguchi, T Suzuki - Nucleic acids research, 2009 - academic.oup.com
… the 2-thiouridine formation in vitro using recombinant proteins. This study revealed that 2-thiouridine … The sulfur-flow of eukaryotic 2-thiouridine formation is distinct mechanism from the …
Number of citations: 225 academic.oup.com
RK Kumar, DR Davis - Nucleic acids research, 1997 - academic.oup.com
… In order to understand the effect of 2-thiouridine (s 2 U) substitution on RNA structure and … the structure and stability of the 2-thiouridine containing oligonucleotide with an identical …
Number of citations: 166 academic.oup.com
B Huang, J Lu, AS Byström - Rna, 2008 - rnajournal.cshlp.org
We recently showed that the γ-subunit of Kluyveromyces lactis killer toxin (γ-toxin) is a tRNA endonuclease that cleaves , , and 3′ of the wobble nucleoside 5-methoxycarbonylmethyl-2-…
Number of citations: 200 rnajournal.cshlp.org
R Kambampati, CT Lauhon - Biochemistry, 2003 - ACS Publications
… The 2-thiouridine (s 2 U) 1 at this position is further modified to 5-methylaminomethyl-2-thiouridine (mnm 5 s 2 U) and 5-methoxycarbonylmethyl-2-thiouridine (mcm 5 s 2 U) in …
Number of citations: 189 pubs.acs.org
J Xu, NJ Green, C Gibard, R Krishnamurthy… - Nature Chemistry, 2019 - nature.com
… that phosphorylation of 2-thiouridine 8 can either lead to an oligomerizable nucleotide or initiate a prebiotic synthesis of a deoxythionucleoside, 2′-deoxy-2-thiouridine 11, via …
Number of citations: 77 www.nature.com
AT Larsen, AC Fahrenbach, J Sheng… - Nucleic acids …, 2015 - academic.oup.com
Nucleobase modifications dramatically alter nucleic acid structure and thermodynamics. 2-thiouridine (s 2 U) is a modified nucleobase found in tRNAs and known to stabilize U:A base …
Number of citations: 51 academic.oup.com
LA Sylvers, KC Rogers, M Shimizu, E Ohtsuka… - Biochemistry, 1993 - ACS Publications
… into the interaction between Escherichia coli glutamyl-tRNA synthetase (GluRS) and tRNAGlu have implicated the modified nucleoside 5-[(methylamino) methyl]-2-thiouridine in the first …
Number of citations: 236 pubs.acs.org
MYW Yu, J Sedlak, RH Lindsay - Archives of Biochemistry and Biophysics, 1973 - Elsevier
Metabolism of [2- 14 C]thiouridine by rat liver slices was studied. 2-Thiouridine was readily converted to acid-soluble nucleotides which were identified as thio-UMP, thio-UDP, and thio-…
Number of citations: 50 www.sciencedirect.com
BD Heuberger, A Pal, F Del Frate… - Journal of the …, 2015 - ACS Publications
… We used two thiolated-nucleobase activated monomers, 2-thiouridine-5′-phosphor-(2-methyl)imidazolide (2-MeImps 2 U) and 2-thio-5-methyluridine-5′-phosphor-(2-methyl)…
Number of citations: 75 pubs.acs.org
SW Hawkinson - … Section B: Structural Crystallography and Crystal …, 1977 - scripts.iucr.org
… The sample of 2-thiouridine used in this study was syn- thesized by Dr BC Pal (1971). Crystals were obtained as pale-yellow prisms from slowly evaporated aqueous solutions. The …
Number of citations: 35 scripts.iucr.org

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